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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties

and protocols for in vivo efficacy studies of DGY-09-192, a potent and selective PROTAC

(Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptors 1 and 2

(FGFR1/2).

Introduction
DGY-09-192 is a bivalent degrader that functions by coupling the pan-FGFR inhibitor BGJ398

to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This mechanism induces

the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, leading to

the suppression of downstream signaling pathways.[1][2] DGY-09-192 has demonstrated anti-

proliferative activity in cancer cell lines driven by FGFR alterations and has shown in vivo target

engagement and efficacy in a xenograft model.[2] These notes are intended to guide

researchers in designing and executing in vivo studies with DGY-09-192.

Pharmacokinetic Properties
A pharmacokinetic study was conducted in mice to evaluate the profile of DGY-09-192
following intravenous (IV), intraperitoneal (IP), and oral (PO) administration. The compound

exhibits a relatively long half-life and low clearance when administered via IV and IP routes,

although it has negligible oral bioavailability.[2]
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Parameter Intravenous (IV) Intraperitoneal (IP) Oral (PO)

Dose 1 mg/kg 3 mg/kg 10 mg/kg

Half-life (T½) ~5 hours ~5 hours -

Clearance Low Low -

Oral Bioavailability - - Negligible

Quantitative data

summarized from in

vivo mouse studies.[2]

Experimental Protocols
Pharmacokinetic Analysis in Mice
This protocol outlines the methodology for assessing the pharmacokinetic profile of DGY-09-
192 in mice.

Materials:

DGY-09-192

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

CD-1 mice (or other suitable strain)

Standard laboratory equipment for dosing and blood collection

LC-MS/MS system for bioanalysis

Procedure:

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week

prior to the study.

Drug Formulation: Prepare a stock solution of DGY-09-192 in a suitable vehicle. The final

formulation should be sterile and appropriate for the chosen route of administration.
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Dosing:

Intravenous (IV): Administer a single dose of 1 mg/kg via the tail vein.

Intraperitoneal (IP): Administer a single dose of 3 mg/kg via intraperitoneal injection.

Oral (PO): Administer a single dose of 10 mg/kg via oral gavage.

Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at

predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until

analysis.

Bioanalysis: Quantify the concentration of DGY-09-192 in plasma samples using a validated

LC-MS/MS method.

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½,

clearance) using appropriate software.

In Vivo Target Engagement and Efficacy in a Xenograft
Model
This protocol describes a study to evaluate the in vivo degradation of an FGFR2 fusion protein

and the inhibition of downstream signaling by DGY-09-192 in a tumor xenograft model.[2]

Materials:

CCLP1-FGFR2-PHGDH expressing cells

Immunocompromised mice (e.g., BALB/c nude mice)

DGY-09-192

Vehicle for formulation

Calipers for tumor measurement
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Equipment for tissue homogenization and Western blotting

Procedure:

Tumor Implantation: Subcutaneously inject CCLP1-FGFR2-PHGDH cells into the flank of the

mice.

Tumor Growth Monitoring: Monitor tumor growth regularly.

Treatment Initiation: When tumors reach an average volume of approximately 200 mm³,

randomize the mice into treatment and vehicle control groups.

Dosing: Administer DGY-09-192 intraperitoneally once daily (QD) at doses of 20 mg/kg and

40 mg/kg for 6 consecutive days.[2] The control group receives an equivalent volume of the

vehicle.

Tumor and Tissue Harvesting: Four hours after the final dose, euthanize the mice and

harvest the tumors.

Pharmacodynamic Analysis:

Prepare tumor lysates by homogenization.

Perform Western blot analysis on the tumor lysates to assess the protein levels of the

FGFR2-PHGDH fusion protein.

Evaluate the phosphorylation status of downstream signaling proteins, such as FRS2 and

ERK1/2, by Western blotting using phospho-specific antibodies.

Data Analysis: Quantify the protein bands and compare the levels of the target proteins and

their phosphorylated forms between the treatment and control groups.
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Caption: Mechanism of action of DGY-09-192.
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In Vivo Xenograft Study Workflow

1. Tumor Implantation
(CCLP1-FGFR2-PHGDH cells)
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- pFRS2 Levels
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Caption: Workflow for in vivo xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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